N5-ethyl-N7-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine
Description
N5-ethyl-N7-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Properties
IUPAC Name |
5-N-ethyl-7-N-(4-fluorophenyl)-2H-triazolo[4,5-d]pyrimidine-5,7-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN7/c1-2-14-12-16-10(9-11(17-12)19-20-18-9)15-8-5-3-7(13)4-6-8/h3-6H,2H2,1H3,(H3,14,15,16,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSLWALGRHISJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=NNN=C2C(=N1)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-ethyl-N7-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with ethyl isocyanate to form an intermediate, which then undergoes cyclization with hydrazine hydrate and formic acid to yield the desired triazolopyrimidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N5-ethyl-N7-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of substituted triazolopyrimidine derivatives.
Scientific Research Applications
N5-ethyl-N7-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly in inhibiting the proliferation of cancer cells.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N5-ethyl-N7-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine involves the inhibition of specific enzymes and signaling pathways. It targets enzymes involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells. The compound interacts with molecular targets such as kinases and transcription factors, disrupting their normal function and thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N5-ethyl-N7-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine
- N5-ethyl-N7-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine
- N5-ethyl-N7-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine
Uniqueness
N5-ethyl-N7-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine is unique due to the presence of the fluorophenyl group, which enhances its biological activity and specificity. The fluorine atom increases the compound’s lipophilicity and metabolic stability, making it a more potent and selective inhibitor compared to its analogs .
Biological Activity
N5-ethyl-N7-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine is a member of the triazolopyrimidine class of compounds, which are recognized for their diverse biological activities and potential therapeutic applications. This compound's structure incorporates both triazole and pyrimidine rings, which are integral to its biological interactions and mechanisms of action.
- Chemical Formula : C11H12F N7
- Molecular Weight : 238.27 g/mol
- CAS Number : 1286703-59-0
The biological activity of this compound primarily stems from its ability to interact with various biological targets. Research indicates that triazolopyrimidines can act as inhibitors of key enzymes involved in nucleic acid metabolism and cellular signaling pathways. The presence of the fluorophenyl group enhances the lipophilicity and binding affinity of the compound to its targets.
Biological Activity Overview
- Antiviral Activity : Preliminary studies suggest that this compound exhibits antiviral properties by inhibiting viral replication through interference with RNA-dependent RNA polymerase activity. In vitro assays have demonstrated effective inhibition against influenza viruses, with IC50 values indicating significant potency.
- Anticancer Potential : The compound has shown promise as an anticancer agent by inducing apoptosis in various cancer cell lines. Mechanistic studies reveal that it may disrupt critical signaling pathways involved in cell proliferation and survival.
- Enzyme Inhibition : It has been identified as a potential inhibitor of thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition can lead to reduced proliferation of rapidly dividing cells, such as cancer cells.
Case Study 1: Antiviral Efficacy
A study conducted on the antiviral efficacy of triazolopyrimidine derivatives highlighted this compound's ability to inhibit influenza virus replication in MDCK cells. The compound demonstrated an EC50 ranging from 5 to 14 μM against various strains of the virus without significant cytotoxicity up to concentrations of 250 μM.
Case Study 2: Anticancer Activity
In a separate investigation focusing on its anticancer properties, the compound was tested against several human cancer cell lines. Results indicated that it effectively induced apoptosis in a dose-dependent manner. The mechanism was linked to the disruption of mitochondrial membrane potential and activation of caspase pathways.
Data Tables
| Activity | IC50/EC50 Values | Cell Lines/Pathogens Tested |
|---|---|---|
| Antiviral | EC50: 5-14 μM | Influenza A/B strains (MDCK cells) |
| Anticancer | IC50: Varies | Various human cancer cell lines |
| Thymidylate Synthase | Inhibition observed | Enzymatic assays |
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for N5-ethyl-N7-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization of precursors (e.g., fluorophenylhydrazine derivatives) followed by sequential alkylation/arylation. Key steps include:
- Triazole Core Formation : Cyclization under reflux conditions using solvents like DMSO or acetonitrile, often catalyzed by Pd/C for coupling reactions .
- Substituent Introduction : Ethyl and 4-fluorophenyl groups are introduced via nucleophilic substitution or Buchwald-Hartwig amination. Reaction times vary (6–72 hours) depending on steric and electronic effects .
- Optimization : Yield improvements (60–85%) are achieved by controlling pH (neutral to slightly basic) and temperature (70–100°C). Green solvent systems (e.g., water/ethanol) with eco-friendly additives (e.g., 4,4’-trimethylenedipiperidine) reduce toxicity and enhance reproducibility .
Q. Which analytical techniques are critical for characterizing this compound and validating its purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C-NMR confirms substituent positions (e.g., ethyl group δ ~1.2–1.4 ppm; fluorophenyl aromatic protons δ ~7.0–7.5 ppm) .
- HPLC-MS : Validates molecular weight (e.g., [M+H]+ ~354.3) and purity (>95%). Gradient elution (e.g., EtOAc/light petroleum) resolves byproducts .
- X-ray Crystallography : Resolves triazole-pyrimidine fused-ring geometry and hydrogen-bonding patterns critical for target interactions .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact biological activity, and what computational tools aid in SAR analysis?
- Methodological Answer :
- Substituent Effects :
| Substituent (N5/N7) | Biological Activity Trend | Rationale |
|---|---|---|
| Ethyl/4-Fluorophenyl | Anticancer (IC50 ~1–5 µM) | Enhanced lipophilicity and target (e.g., kinase) binding |
| Bulkier alkyl groups | Reduced solubility | Steric hindrance limits membrane permeability |
| Electron-withdrawing groups (e.g., Cl) | Increased cytotoxicity | Improved electrophilicity for covalent binding |
- Computational Tools : Molecular docking (AutoDock Vina) predicts binding affinities to targets like adenosine receptors. MD simulations (GROMACS) assess stability of ligand-receptor complexes .
Q. What strategies resolve contradictions in reported biological data (e.g., varying IC50 values across studies)?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., HCT-116 for cytotoxicity) and controls (e.g., doxorubicin) to minimize variability .
- Metabolic Stability Tests : Liver microsome assays identify metabolites that may interfere with activity measurements .
- Target Validation : CRISPR knockouts or siRNA silencing confirm specificity (e.g., adenosine A2A receptor vs. off-target kinases) .
Q. What are the mechanistic insights into its interaction with biological targets, and how can binding kinetics be experimentally determined?
- Methodological Answer :
- Target Identification : SPR (Surface Plasmon Resonance) screens affinity for receptors (e.g., Kd ~50–100 nM for cannabinoid CB2) .
- Kinetic Studies : Stop-flow fluorescence assays measure on/off rates (e.g., kon ~1 × 10⁵ M⁻¹s⁻¹) for triazolo-pyrimidine derivatives .
- Cellular Pathways : RNA-seq analysis post-treatment reveals downstream effects (e.g., apoptosis via caspase-3 activation) .
Experimental Design Considerations
Q. How to design a high-throughput screening (HTS) protocol for derivatives of this compound?
- Methodological Answer :
- Library Synthesis : Use parallel synthesis (96-well plates) with automated liquid handlers to vary N5/N7 substituents .
- Primary Screen : Fluorescence-based ATPase assay (10 µM compound concentration) identifies hits with >50% inhibition .
- Secondary Validation : Dose-response curves (0.1–100 µM) in 3D tumor spheroids to assess potency and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
